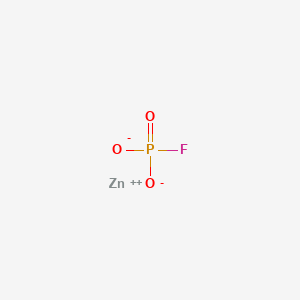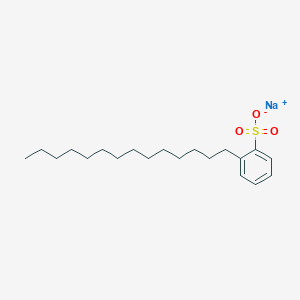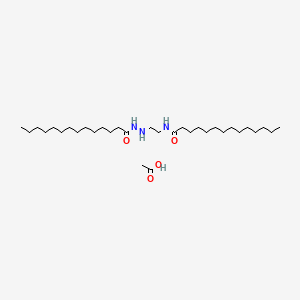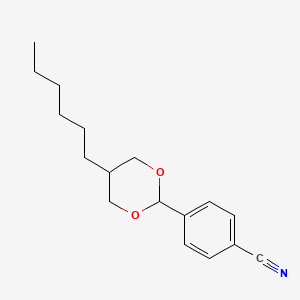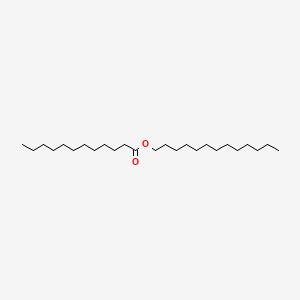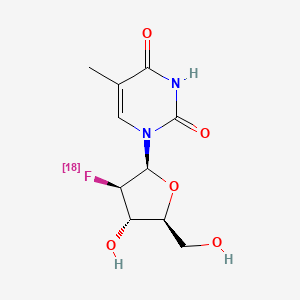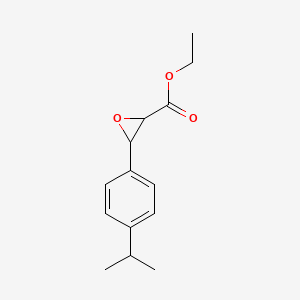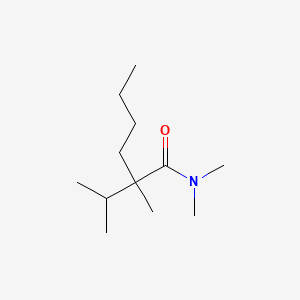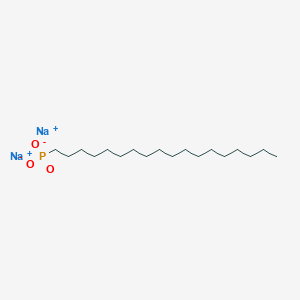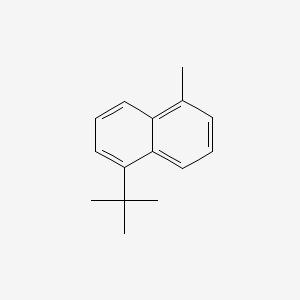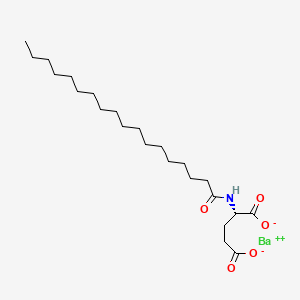
Pentapotassium pentasodium bis(triphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentapotassium pentasodium bis(triphosphate) is a chemical compound with the molecular formula K5Na5O20P6. It is a type of triphosphate, which is a salt or ester of triphosphoric acid. This compound is known for its various applications in industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Pentapotassium pentasodium bis(triphosphate) can be synthesized through the neutralization of phosphoric acid with sodium and potassium hydroxides. The reaction typically involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium hydroxide and potassium hydroxide to form a mixture of sodium and potassium phosphates.
Polymerization: The mixture is then heated to induce polymerization, resulting in the formation of pentapotassium pentasodium bis(triphosphate).
Industrial Production Methods
In industrial settings, the production of pentapotassium pentasodium bis(triphosphate) involves large-scale neutralization and polymerization processes. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The process typically includes:
Raw Material Preparation: High-purity phosphoric acid, sodium hydroxide, and potassium hydroxide are prepared.
Reaction: The neutralization reaction is carried out in large reactors, followed by heating to induce polymerization.
Purification: The product is purified through filtration and crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Pentapotassium pentasodium bis(triphosphate) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphates.
Complexation: It can form complexes with metal ions such as calcium, magnesium, and iron.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents.
Substitution: Various anions or cations can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Simpler phosphates such as orthophosphate.
Complexation: Metal-phosphate complexes.
Substitution: New salts with different anions or cations.
科学的研究の応用
Pentapotassium pentasodium bis(triphosphate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used in water treatment, detergents, and as a dispersing agent in various industrial processes.
作用機序
The mechanism of action of pentapotassium pentasodium bis(triphosphate) involves its ability to form complexes with metal ions and its role as a buffering agent. It can interact with metal ions to form stable complexes, which can be utilized in various applications. Additionally, its buffering capacity helps maintain pH levels in different environments.
類似化合物との比較
Similar Compounds
Pentasodium triphosphate: Similar in structure but contains only sodium ions.
Pentapotassium triphosphate: Similar in structure but contains only potassium ions.
Sodium hexametaphosphate: A related compound with a different phosphate structure.
Uniqueness
Pentapotassium pentasodium bis(triphosphate) is unique due to its mixed sodium and potassium composition, which provides distinct chemical properties and advantages in various applications. Its ability to form complexes with a wide range of metal ions and its buffering capacity make it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
24315-83-1 |
|---|---|
分子式 |
K5Na5O20P6 |
分子量 |
816.27 g/mol |
IUPAC名 |
pentapotassium;pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/5K.5Na.2H5O10P3/c;;;;;;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q10*+1;;/p-10 |
InChIキー |
LNLOGPJHYNLVQF-UHFFFAOYSA-D |
正規SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+] |
関連するCAS |
10380-08-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


